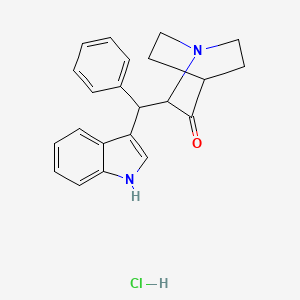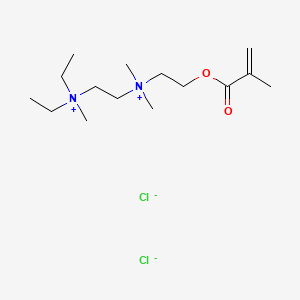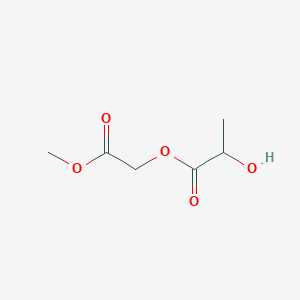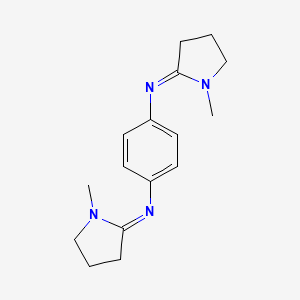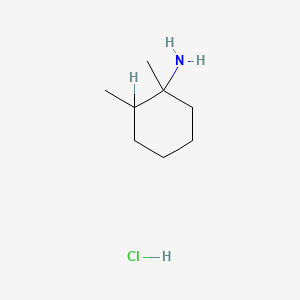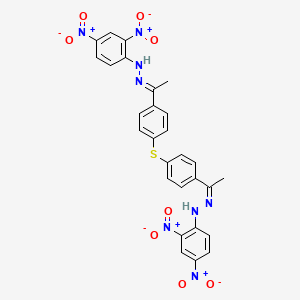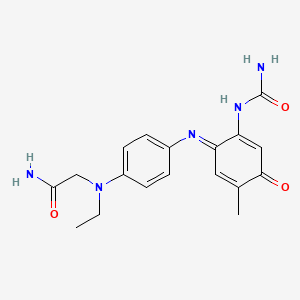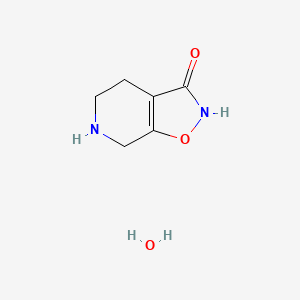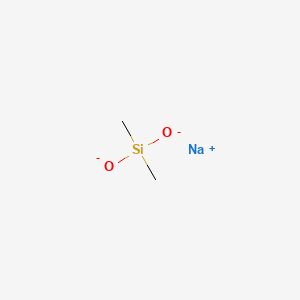
Silanediol, dimethyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanediol, dimethyl-, disodium salt: is a chemical compound with the formula (CH₃)₂Si(ONa)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by sodium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silanediol, dimethyl-, disodium salt typically involves the reaction of dimethylsilanediol with sodium hydride. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature until the reaction is complete, which is indicated by the cessation of hydrogen gas evolution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The product is typically purified by filtration and washing with anhydrous solvents to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Silanediol, dimethyl-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.
Reduction: It can be reduced to form silane derivatives.
Substitution: The sodium ions can be substituted with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or metal halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Silanediol derivatives with higher oxidation states.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Silanediol, dimethyl-, disodium salt is used as a precursor in the synthesis of various organosilicon compounds. It is also used as a catalyst in certain polymerization reactions.
Biology: In biological research, this compound is used to study the interactions between silicon-based compounds and biological systems. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of high-performance materials for electronics and aerospace applications .
Mécanisme D'action
The mechanism of action of silanediol, dimethyl-, disodium salt involves its ability to form stable complexes with various molecules. The sodium ions can interact with other ions or molecules, facilitating various chemical reactions. The silicon atom in the compound can also participate in bonding interactions, making it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
Dimethylsilanediol: The parent compound of silanediol, dimethyl-, disodium salt.
Diphenylsilanediol: A similar compound where the methyl groups are replaced with phenyl groups.
Trimethylsilanol: A related compound with three methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the presence of sodium ions, which impart different chemical properties compared to its parent compound and other similar compounds. This makes it particularly useful in applications where ionic interactions are important.
Propriétés
Numéro CAS |
18090-13-6 |
|---|---|
Formule moléculaire |
C2H6NaO2Si- |
Poids moléculaire |
113.14 g/mol |
Nom IUPAC |
sodium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.Na/c1-5(2,3)4;/h1-2H3;/q-2;+1 |
Clé InChI |
YLTMILSYXJOYKD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([O-])[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




